对-O-去甲维拉帕米

描述

Synthesis Analysis

The synthesis of p-O-Desmethyl Verapamil involves a key step of methylation of (R)- and (S)-desmethyl-verapamil, yielding (R)- and (S)-[11C]verapamil with high specificity and radiochemical purity. The process is optimized for temperature, solvent, and base conditions to ensure high yields, indicating a sophisticated approach to synthesizing this compound (Luurtsema et al., 2002).

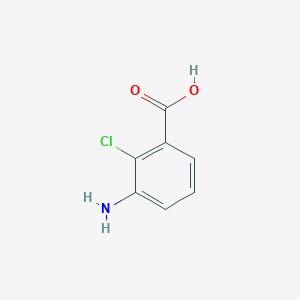

Molecular Structure Analysis

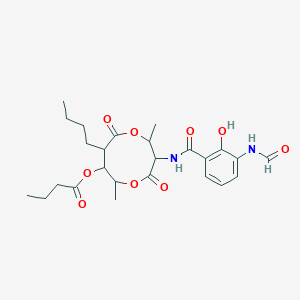

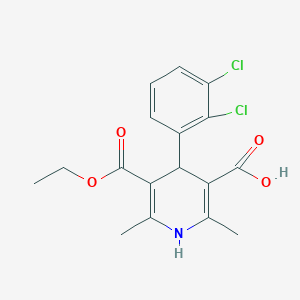

The molecular flexibility and stereochemistry of Verapamil analogues, including p-O-Desmethyl Verapamil, are critical for their biological activity. Studies involving X-ray crystallography and NMR spectroscopy have established the relative stereochemistry of these compounds, which is essential for understanding their interaction with biological targets (Dei et al., 1993).

Chemical Reactions and Properties

The chemical and enzymatic N-oxygenation of Verapamil, leading to the formation of p-O-Desmethyl Verapamil, involves complex reactions including Cope-type elimination. These reactions highlight the compound's reactive nature and its interactions with enzymes such as the flavin-containing monooxygenase, indicating a significant aspect of its metabolic pathway (Cashman, 1989).

科学研究应用

在正电子发射断层扫描 (PET) 中的应用

对-O-去甲维拉帕米作为维拉帕米的对映异构体,已被用于制备 (R)-和 (S)-[11C]维拉帕米,用于 PET 成像。此应用有助于测量 P-糖蛋白 (P-gp) 功能,这对于评估药物在大脑和其他组织中的分布至关重要。Luurtsema 等人(2002 年)的研究开发了一种用于这些对映异构体的全自动合成方法,能够有效地体内追踪 P-gp 功能 (Luurtsema 等,2002 年).

在 P-糖蛋白 (P-gp) 研究中的作用

研究表明,维拉帕米及其衍生物(如对-O-去甲维拉帕米)在 P-糖蛋白抑制中发挥作用。这种抑制可能会增强某些药物治疗难治性癫痫和其他药物耐受性受关注的疾病的疗效。例如,Summers 等人(2004 年)描述了维拉帕米如何改善耐药性癫痫患者的癫痫发作控制和生活质量,表明其在克服 P-gp 介导的耐药性方面的潜力 (Summers、Moore 和 McAuley,2004 年).

与钙通道的相互作用

研究还关注维拉帕米及其衍生物与钙通道的相互作用。维拉帕米以其阻断钙通道的能力而闻名,这在各种临床疾病中都有影响。例如,Bergson 等人(2011 年)发现维拉帕米阻断了 T 型钙通道,这可能对某些类型的神经系统疾病的治疗有影响 (Bergson 等,2011 年).

在神经和精神疾病中的应用

维拉帕米已被考虑用于治疗多种神经和精神疾病。Popovic 等人(2020 年)回顾了维拉帕米在阿尔茨海默病中的作用,强调了其由于具有降压、抗炎和抗氧化作用而具有的潜力。维拉帕米的这些作用可以被其衍生物对-O-去甲维拉帕米在类似应用中共享 (Popovic 等,2020 年).

在癌症治疗中的探索

维拉帕米及其衍生物在癌症治疗中的作用已得到探索,特别是在克服多药耐药性方面。Miller 等人(1991 年)讨论了使用维拉帕米来逆转恶性淋巴瘤中的临床耐药性,这对于对-O-去甲维拉帕米来说很重要,因为它影响 P-gp 功能 (Miller 等,1991 年).

安全和危害

Safety data sheets indicate that p-O-Desmethyl Verapamil is classified as a Dangerous Good for transport and may be subject to additional shipping charges . Precautionary measures include not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

属性

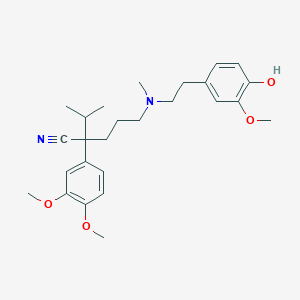

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAKRPRWCVWYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)O)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893327 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-O-Desmethyl Verapamil | |

CAS RN |

77326-93-3 | |

| Record name | N-Desmethylverapamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077326933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)

![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)